molecular formula C19H17NO3 B11960186 Ethyl 3-benzyloxy-alpha-cyanocinnamate CAS No. 116592-70-2

Ethyl 3-benzyloxy-alpha-cyanocinnamate

Cat. No.: B11960186
CAS No.: 116592-70-2
M. Wt: 307.3 g/mol
InChI Key: KWSZCNMJXKZKTG-UHFFFAOYSA-N
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Description

Ethyl 3-benzyloxy-alpha-cyanocinnamate (CAS: 116592-70-2) is a cinnamate derivative with the molecular formula C₁₉H₁₇NO₃. It features a benzyloxy (-O-CH₂-C₆H₅) substituent at the 3-position of the cinnamate backbone and an alpha-cyano (-CN) group at the α-carbon of the ester moiety. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds or as a precursor in pharmaceutical research .

Properties

CAS No.

116592-70-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H17NO3/c1-2-22-19(21)17(13-20)11-16-9-6-10-18(12-16)23-14-15-7-4-3-5-8-15/h3-12H,2,14H2,1H3

InChI Key

KWSZCNMJXKZKTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-benzyloxy-alpha-cyanocinnamate can be synthesized through several synthetic routes. One common method involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyloxy-alpha-cyanocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-benzyloxy-alpha-cyanocinnamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-benzyloxy-alpha-cyanocinnamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Ethyl α-Cyanocinnamate

Ethyl α-cyanocinnamate (synonyms: ethyl 2-cyanocinnamate, ethyl α-benzylidenecyanoacetate) shares the core cinnamate structure but lacks the benzyloxy group. Key differences include:

  • Reactivity: The alpha-cyano group enhances electrophilicity, facilitating nucleophilic additions or cyclization reactions. However, the lack of the benzyloxy group may simplify synthetic pathways compared to its benzyloxy analogue .
  • Applications: Used in cyclocondensation reactions to form pyridines or quinolines, similar to derivatives in and .

Ethyl Benzoylacetate

Ethyl benzoylacetate (CAS: 94-02-0, C₁₁H₁₂O₃) differs significantly in functional groups:

  • Structure: Contains a β-keto ester (3-oxopropanoate) and a benzoyl group instead of the α-cyano and benzyloxy substituents.
  • Reactivity: The β-keto ester undergoes keto-enol tautomerism, enabling Claisen condensations, whereas the α-cyano group in Ethyl 3-benzyloxy-alpha-cyanocinnamate favors Michael additions.
  • Applications: Widely used as a flavoring agent (FEMA No. 2423) and in synthesizing heterocycles like pyrazoles .

Methyl 2-Benzoylamino-3-arylaminobut-2-enoates

Compounds such as methyl 2-benzoylamino-3-arylaminobut-2-enoates () share a benzoylamino group but differ in backbone structure:

  • Functional Groups: The presence of aryl amino and benzoylamino groups directs reactivity toward cyclization (e.g., forming imidazoles or oxazoloquinolines) rather than electrophilic additions .

Comparative Data Table

Compound Molecular Formula CAS Number Key Substituents Applications
This compound C₁₉H₁₇NO₃ 116592-70-2 3-benzyloxy, α-cyano Heterocyclic synthesis, pharmaceuticals
Ethyl α-cyanocinnamate C₁₂H₁₁NO₂* Not provided α-cyano Cyclocondensation reactions
Ethyl benzoylacetate C₁₁H₁₂O₃ 94-02-0 β-keto ester, benzoyl Flavoring, heterocycle synthesis
Methyl 2-benzoylamino-3-arylaminobut-2-enoate C₁₃H₁₆N₂O₃* Not provided Benzoylamino, aryl amino Imidazole/oxazole synthesis

*Molecular formulas inferred from structural data in evidence.

Key Research Findings

  • Synthetic Utility: this compound’s benzyloxy group may require protective strategies during synthesis, unlike simpler analogues like Ethyl α-cyanocinnamate .
  • Reactivity Trends: The α-cyano group enhances electrophilicity, making it more reactive toward nucleophiles compared to β-keto esters (e.g., Ethyl benzoylacetate) .
  • Thermal Stability : Benzyloxy-substituted cinnamates may exhibit higher thermal stability due to aromatic substituents, though direct data is unavailable in the evidence.

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